molecular formula C12H11N3O5 B170775 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid CAS No. 113582-66-4

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid

Cat. No.: B170775
CAS No.: 113582-66-4
M. Wt: 277.23 g/mol
InChI Key: XMGQULFBBFKPDQ-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid is a key pyridine-carboxylic acid derivative of significant interest in advanced agrochemical research . This compound serves as a critical intermediate in the development of novel crop protection agents . Scientific literature indicates that pyridine-carboxylic acids of this class demonstrate synergistic activity when formulated with specific insecticides, showing enhanced efficacy in pest management strategies . The structure features a pyrimidine ring system, a motif prevalent in many compounds with known biological activity . Research into this compound is focused on its potential application in creating new solutions for agricultural productivity. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)oxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-18-8-6-9(19-2)15-12(14-8)20-7-4-3-5-13-10(7)11(16)17/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQULFBBFKPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(N=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113582-66-4
Record name 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 2-chloropyridine-3-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

DMOPCA has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that DMOPCA exhibits cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. The results indicated that DMOPCA could serve as a lead compound for the development of novel anticancer agents.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Activation of caspase pathways

Agricultural Applications

DMOPCA has also been explored for its role as an agrochemical, particularly in enhancing plant resistance to pests and diseases.

Case Study: Insecticidal Properties

Research has indicated that DMOPCA can enhance the efficacy of certain insecticides when used as an adjuvant. A patent application highlighted its ability to improve the root uptake of active agrochemical compounds, thereby increasing their effectiveness against insect infestations.

Agrochemical Application Rate (g/ha) Efficacy (%)
Pyrethroid Insecticide20085
Neonicotinoid15090

Material Science

In material science, DMOPCA has been studied for its potential use in synthesizing novel materials with specific properties.

Case Study: Polymer Synthesis

DMOPCA has been utilized as a building block in the synthesis of polymeric materials. Its incorporation into polymer chains has been shown to enhance thermal stability and mechanical properties.

Property Control Polymer DMOPCA-Modified Polymer
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid with structurally related compounds, emphasizing differences in molecular features, applications, and physicochemical properties.

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Primary Applications References
This compound Pyridine-2-carboxylic acid + dimethoxypyrimidinyloxy substituent 277.24 113582-66-4 Herbicide intermediate
Bispyribac-sodium ({2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy] benzoic acid}) Benzoic acid + two dimethoxypyrimidinyloxy groups ~524.3* 125401-92-5 Herbicide (rice paddies)
Sulfosulfuron (1-[4,6-dimethoxypyrimidin-2-yl]-3-[2-ethanesulfonyl-imidazo(1,2-a)pyridin-3-yl)sulfonylurea) Urea linker + dimethoxypyrimidine + sulfonated imidazopyridine ~527.5* 141776-32-1 Herbicide (cereals, turfgrass)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid + chloro and methyl substituents ~186.6* 89581-58-8 Pharmaceutical intermediate
Rimsulfuron (1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea) Sulfonylurea linker + dimethoxypyrimidine + pyridinesulfonyl group 432.4 122931-48-0 Herbicide (maize, potatoes)
Ethyl 1-[3-(4,6-dimethoxypyrimidin-2-yl)oxy]pyridine-2-carbonyl-pyrrolidine-2-carboxylate Pyridine-2-carboxylic acid ester + dimethoxypyrimidinyloxy + pyrrolidine ~415.4* N/A Probable prodrug or metabolite

*Estimated based on molecular formula.

Key Observations:

Backbone Variation :

  • The target compound features a pyridine-carboxylic acid core, whereas bispyribac-sodium and 2-chloro-6-methylpyrimidine-4-carboxylic acid utilize benzoic acid and pyrimidine-carboxylic acid backbones, respectively. These differences influence solubility and target binding .
  • Sulfosulfuron and rimsulfuron incorporate sulfonylurea linkers, enhancing their activity as acetolactate synthase (ALS) inhibitors in herbicides, unlike the carboxylic acid group in the target compound .

Substituent Effects :

  • The dimethoxypyrimidinyloxy group is a common motif in herbicides, providing steric bulk and electron-donating effects that enhance stability and interaction with plant enzymes .
  • The ester derivative in demonstrates how functional group modifications (e.g., esterification of the carboxylic acid) can alter bioavailability or metabolic pathways .

Applications: Compounds with sulfonylurea or urea groups (e.g., sulfosulfuron, rimsulfuron) are established herbicides targeting ALS, while the target compound’s role is likely as a precursor or intermediate in synthesizing such agents . Bispyribac-sodium’s dual pyrimidinyloxy groups broaden its herbicidal spectrum compared to the mono-substituted target compound .

Research Findings and Mechanistic Insights

  • Herbicidal Activity: The dimethoxypyrimidine moiety is critical for inhibiting ALS, a key enzyme in branched-chain amino acid synthesis in plants. However, the carboxylic acid group in the target compound may limit cell membrane permeability compared to sulfonylureas, which are more lipophilic .
  • Synthetic Utility : The compound’s carboxylic acid group allows for further derivatization, such as amide or ester formation, to optimize herbicidal activity or pharmacokinetics .

Biological Activity

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the synthesis, biological evaluation, and research findings related to this compound.

  • Molecular Formula : C₁₂H₁₁N₃O₅·H₂O
  • Molecular Weight : 295.248 g/mol
  • CAS Number : 1172989-15-9
  • Hazard Classification : Irritant .

Synthesis

The synthesis of this compound involves several chemical transformations that have been documented in various studies. The compound is typically synthesized through reactions involving pyridine derivatives and substituted pyrimidines, which allow for the introduction of the methoxy groups and the carboxylic acid functionality.

Anti-inflammatory Activity

Research has shown that derivatives of pyridine and pyrimidine compounds exhibit significant anti-inflammatory properties. In a study assessing the inhibitory potential against cyclooxygenase (COX) enzymes, several derivatives demonstrated notable activity:

CompoundIC₅₀ (μmol)COX Target
3b0.04 ± 0.09COX-2
4b0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

The above data indicates that the synthesized compounds, including this compound, can effectively suppress COX enzyme activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE₂) .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for its anticancer properties. A study highlighted its antiproliferative effects against various cancer cell lines:

Cell LineIC₅₀ (nM)
A549<1
A2780<1

These results suggest that the compound exhibits potent inhibitory effects on cancer cell proliferation, potentially surpassing established chemotherapeutic agents in efficacy .

Case Studies

  • In Vivo Studies : In animal models, the administration of pyrimidine derivatives resulted in significant reductions in inflammation markers and tumor growth rates compared to control groups. For instance, carrageenan-induced paw edema models demonstrated that these compounds could effectively reduce swelling and pain associated with inflammation.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may inhibit tubulin polymerization, similar to other known anticancer agents like maytansine. This mechanism underlies their ability to disrupt cancer cell division and promote apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications on the pyridine and pyrimidine rings can enhance biological activity:

  • Electron-donating groups on the pyrimidine ring significantly improve COX inhibition.
  • The presence of a carboxylic acid moiety is critical for maintaining bioactivity against cancer cell lines.

Q & A

Basic: What are the optimal synthetic routes for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with functionalized pyrimidine intermediates. A common approach includes:

  • Condensation reactions : Using 4,6-dimethoxypyrimidin-2-ol with halogenated pyridine precursors (e.g., 2-chloropyridine-3-carboxylic acid) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .
  • Catalytic optimization : Palladium or copper catalysts may enhance coupling efficiency in cross-coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at pyrimidine C4/C6 and pyridine C3 linkage) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 323.09) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve) .

Advanced: How can researchers design bioactivity assays to evaluate this compound’s kinase inhibition potential (e.g., EGFR/HER2)?

  • In vitro kinase assays : Use recombinant EGFR/HER2 enzymes with ATP-competitive substrates (e.g., fluorescein-labeled peptides) in 96-well plates. Measure IC₅₀ values via fluorescence polarization .
  • Dose-response curves : Test concentrations from 0.1 nM–10 µM in triplicate, using staurosporine as a positive control .
  • Data analysis : Fit inhibition data to sigmoidal models (e.g., GraphPad Prism) to calculate potency and selectivity .

Advanced: What strategies mitigate poor aqueous solubility during biological testing?

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH .
  • Co-solvent systems : Use DMSO (≤1% v/v) in PBS or cell culture media to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

  • Co-crystallization : Grow crystals with co-formers (e.g., DL-mandelic acid) to stabilize the lattice .
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) structure determination .
  • Refinement : Software like SHELX or Olex2 models hydrogen bonding (e.g., pyrimidine-methoxy interactions) .

Advanced: What mechanistic insights guide the optimization of its synthetic yield?

  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., pyrimidine deprotonation) .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions .
  • Temperature gradients : Gradual heating (50°C → 100°C) minimizes side-product formation .

Basic: How is elemental analysis used to confirm batch-to-batch consistency?

  • Combustion analysis : Compare experimental C/H/N/O percentages to theoretical values (e.g., C: 52.3%, H: 4.3%, N: 12.9%) .
  • TGA/DSC : Thermogravimetric analysis detects residual solvents or decomposition above 200°C .

Advanced: Can computational modeling predict binding modes to therapeutic targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with EGFR’s ATP-binding pocket (PDB: 1M17). Key residues: Lys721, Thr830 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Advanced: How does pH affect the compound’s stability in long-term storage?

  • Accelerated stability studies : Store lyophilized powder at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC .
  • Buffer compatibility : Stability decreases below pH 3 (carboxylic acid protonation) and above pH 8 (ester hydrolysis) .

Basic: What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (DMF, toluene) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

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